molecular formula C13H8F3NO2 B1392955 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid CAS No. 1226367-06-1

2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid

Cat. No. B1392955
CAS RN: 1226367-06-1
M. Wt: 267.2 g/mol
InChI Key: JFRQZLCXVLPYSL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridine-4-carboxylic acid is a pharmaceutical intermediate . It is a part of the trifluoromethylpyridine (TFMP) derivatives, which are used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of research. For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyridine-4-carboxylic acid is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The trifluoromethyl group is an important subgroup of fluorinated compounds .


Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)pyridine-4-carboxylic acid are part of its synthesis process. For example, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)pyridine-4-carboxylic acid is slightly soluble in water . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives is achieved through multi-step processes. 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine-4-carboxylic acid is obtained by hydrolysis of the corresponding carbonitrile Va (Bradiaková et al., 2009).
  • Functionalization Techniques : 2-(trifluoromethyl)pyridine can be selectively metalated and functionalized at different positions depending on the choice of the reagent. This facilitates the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids (Schlosser & Marull, 2003).
  • Preparation Strategies for Carboxylic Acids : Rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids involve introducing the trifluoromethyl group by fluorination or displacement reactions, followed by treatment with carbon dioxide (Cottet et al., 2003).

Physical and Chemical Analysis

  • Vibrational Spectroscopy and Structural Analysis : The vibrational spectrum and geometric structure of 4-(Trifluoromethyl)pyridine-2-carboxylic acid have been explored using Fourier transform infrared spectrometer and density functional theory (DFT). This study aids in understanding the molecular structure and properties (Vural, 2016).

Applications in Metal-Organic Frameworks

  • Synthesis of Metal-Organic Frameworks : Reactions of pyridine derivatives with lanthanide metal salts lead to metal-organic frameworks (MOFs) showcasing potential applications in gas sorption and photoluminescence properties. These derivatives include structures similar to 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid (Cui et al., 2016).

Catalytic Applications

  • Catalysis in Dehydrative Condensation : Derivatives of this compound have been used in catalysis, such as in dehydrative amidation between carboxylic acids and amines. This illustrates the compound's utility in organic synthesis (Wang et al., 2018).

Safety and Hazards

The safety data sheet for 2-(Trifluoromethyl)pyridine-4-carboxylic acid indicates that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to keep the container tightly closed in a dry and well-ventilated place .

Future Directions

The use of trifluoromethylpyridine (TFMP) derivatives in the agrochemical and pharmaceutical industries is expected to grow. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can influence its reactivity and interaction with biological macromolecules . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. Additionally, this compound can act as a ligand for certain enzymes, modulating their activity and affecting metabolic pathways.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with intracellular targets allows it to modulate key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival . Furthermore, this compound can affect gene expression by binding to transcription factors or altering chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity, depending on the context . For example, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest, or activate enzymes that promote apoptosis. Additionally, this compound can interact with receptors on the cell surface, triggering downstream signaling cascades that influence cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under recommended storage conditions, but its activity may decrease over time if exposed to light or air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in certain cell types .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxicity studies have shown that very high doses of this compound can cause adverse effects, such as liver and kidney damage, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites that can further influence cellular processes. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, by modulating the activity of enzymes involved in energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins . The compound’s lipophilicity allows it to cross cell membranes easily, and it can be transported into cells via specific transporters or passive diffusion. Once inside the cell, this compound can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence energy production and apoptosis, or to the nucleus, where it can affect gene expression and DNA repair .

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-17-11/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRQZLCXVLPYSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679523
Record name 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1226367-06-1
Record name 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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